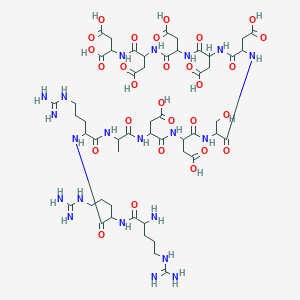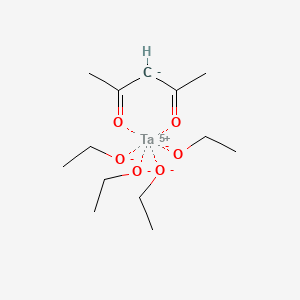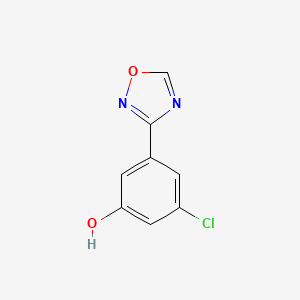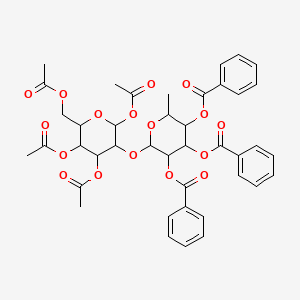
H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Asp) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a building block for more complex peptide-based materials.
Biology
In biological research, peptides like H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Medically, synthetic peptides are explored for their potential as therapeutic agents. This peptide could be studied for its antimicrobial properties, ability to modulate immune responses, or potential as a drug delivery vehicle.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and tunable properties.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological response. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
- H-DL-Ser (1)-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu (1)-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2
Uniqueness
The uniqueness of H-DL-Arg-DL-Arg-DL-Arg-DL-Ala-DL-Asp-DL-Asp-DL-Ser-DL-Asp-DL-Asp-DL-Asp-DL-Asp-DL-Asp-OH lies in its specific sequence and the presence of multiple D-amino acids, which can confer unique biological properties and stability compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C52H83N21O28 |
|---|---|
Molecular Weight |
1450.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C52H83N21O28/c1-19(63-40(91)21(6-3-9-61-51(56)57)65-41(92)22(7-4-10-62-52(58)59)64-39(90)20(53)5-2-8-60-50(54)55)38(89)66-23(11-31(75)76)42(93)70-28(16-36(85)86)47(98)73-30(18-74)48(99)71-26(14-34(81)82)45(96)68-24(12-32(77)78)43(94)67-25(13-33(79)80)44(95)69-27(15-35(83)84)46(97)72-29(49(100)101)17-37(87)88/h19-30,74H,2-18,53H2,1H3,(H,63,91)(H,64,90)(H,65,92)(H,66,89)(H,67,94)(H,68,96)(H,69,95)(H,70,93)(H,71,99)(H,72,97)(H,73,98)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,100,101)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62) |
InChI Key |
NSTKIPFKPLZQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)


![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)



![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)

